molecular formula C13H15NO3 B2694305 N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide CAS No. 2361640-31-3

N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide

Cat. No. B2694305
CAS RN: 2361640-31-3
M. Wt: 233.267
InChI Key: WFBUNYXAMBPPAI-UHFFFAOYSA-N
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Description

N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide, also known as HET0016, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HET0016 is a selective inhibitor of 20-HETE, a potent vasoconstrictor and pro-inflammatory mediator, which has been implicated in the pathogenesis of various diseases, including hypertension, cancer, and inflammation.

Scientific Research Applications

N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation. In hypertension, N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide has been shown to reduce blood pressure in animal models by inhibiting the vasoconstrictor effects of 20-HETE. In cancer, N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide has been shown to inhibit the growth and metastasis of various cancer cell lines by suppressing the production of pro-inflammatory cytokines and angiogenic factors. In inflammation, N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide has been shown to reduce the production of pro-inflammatory mediators and improve tissue damage in animal models of inflammatory diseases.

Mechanism of Action

N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide is a selective inhibitor of 20-HETE, which is a potent vasoconstrictor and pro-inflammatory mediator. 20-HETE is produced by the cytochrome P450 (CYP) enzyme system and plays a crucial role in regulating vascular tone, inflammation, and angiogenesis. N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide inhibits the synthesis of 20-HETE by selectively inhibiting the CYP4A and CYP4F isoforms, which are responsible for the production of 20-HETE.
Biochemical and Physiological Effects
N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects, including reducing blood pressure, inhibiting cancer cell growth and metastasis, and reducing inflammation and tissue damage. N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide has also been shown to modulate the expression of various genes and proteins involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide has several advantages for lab experiments, including its selective inhibition of 20-HETE, which allows for the specific targeting of this pathway without affecting other pathways. N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide is also relatively stable and has a long half-life, which allows for prolonged inhibition of 20-HETE. However, N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide. One direction is to investigate the potential therapeutic applications of N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide in other diseases, such as diabetes, stroke, and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of 20-HETE that have improved solubility and reduced toxicity. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide on gene and protein expression. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide in humans.
Conclusion
In conclusion, N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide, or N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide, is a chemical compound that has shown significant potential for therapeutic applications in various diseases, including hypertension, cancer, and inflammation. N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide is a selective inhibitor of 20-HETE, which is a potent vasoconstrictor and pro-inflammatory mediator. N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide has several advantages and limitations for lab experiments, and there are several future directions for research and development in this field.

Synthesis Methods

N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide can be synthesized using a multistep process involving the reaction of 4-hydroxycoumarin with propargyl bromide, followed by the reduction of the resulting propargyl ether to the corresponding alcohol, and then the reaction with acryloyl chloride. The final product is obtained through purification by column chromatography and recrystallization.

properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-12(15)14-9-13(16)7-8-17-11-6-4-3-5-10(11)13/h2-6,16H,1,7-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBUNYXAMBPPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1(CCOC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide

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